molecular formula C15H24BNO3 B1374822 2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1421341-09-4

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1374822
CAS No.: 1421341-09-4
M. Wt: 277.17 g/mol
InChI Key: YZEZMUBXDJRPGH-UHFFFAOYSA-N
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Description

“2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular weight is 309.21 . The SMILES string representation is O=C(OC(C)(C)C)N1CCC=C(B2OC(C)(C)C(C)(C)O2)C1 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, it’s worth noting that similar compounds are used in borylation and hydroboration reactions .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 309.21 . The InChI key is KEEIJBAOTMNSEN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate in Synthesis of Biologically Active Compounds : This compound serves as an intermediate in the synthesis of various biologically active compounds, including crizotinib, demonstrating its significance in medicinal chemistry (Kong et al., 2016).
  • Structural Comparison with Regioisomers : Comparisons with its regioisomers reveal structural differences, particularly in the orientation of the dioxaborolane ring relative to the pyridine ring. These differences impact the chemical reactivity and stability of the compound (Sopková-de Oliveira Santos et al., 2003).
  • Conformational and Crystallographic Analysis : Extensive studies using FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT) provide insights into the molecular structure, confirming the conformational stability and physicochemical properties of the compound (Huang et al., 2021).

Application in Material Science

  • Use in Polymer Synthesis : The compound is utilized in the synthesis of deeply colored polymers, particularly those containing pyrrolo[3,2-b]pyrrole-2,5-dione units, indicating its role in the development of new materials with specific optical properties (Welterlich et al., 2012).
  • Development of Fluorescence Emission Nanoparticles : It has been used in the creation of heterodifunctional polyfluorenes, leading to the development of nanoparticles with high fluorescence emission, crucial for various applications like imaging and sensors (Fischer et al., 2013).

Utility in Organic Synthesis

  • Role in Suzuki Cross-Coupling Reactions : This compound plays a significant role in Suzuki cross-coupling reactions, a vital method in organic synthesis for creating carbon-carbon bonds. Such reactions are foundational in synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Bethel et al., 2012).

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . It should be stored at 2-8°C .

Future Directions

As a significant intermediate of 1H-indazole derivatives, this compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . Indazole derivatives have been reported to have various biological activities and are of interest in the fields of medicine, pesticides, functional materials, and chemical engineering .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-13(2,3)18-12-9-8-11(10-17-12)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZMUBXDJRPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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